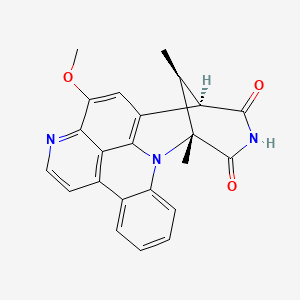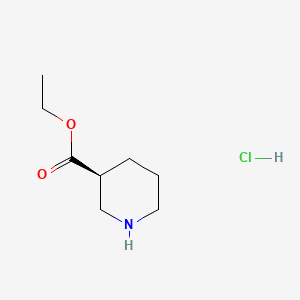
N-Cyclohexanecarbonyltetradecylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclohexanecarbonyltetradecylamine is an analog of N-cyclohexanecarbonylpentadecylamine, a selective inhibitor of acidic PEAase with an IC 50 of 4.5 µM . It contains one less carbon in the alkyl chain . The biological activity of this compound has not been documented .
Molecular Structure Analysis
The molecular weight of this compound is 323.6, and its molecular formula is C21H41NO .Scientific Research Applications
Photocatalytic Properties in Aqueous Micellar Environment :
- N,N-Dimethyltetradecylamine N-oxide (DTAO), a related compound, has been used in the formation of micelles to host iron(III) meso-tetrakis(2,6-dichlorophenyl)porphyrin [Fe(III)(TDCPP)]. This catalyst induces biomimetic redox processes on organic substrates in aqueous medium, utilizing sunlight and oxygen. This process demonstrates high selectivity in the oxidation of alkenes like cyclooctene and cyclohexene, showing potential in green chemistry applications (Maldotti et al., 2001).
Combustion Chemistry Study of Alkylated Cycloalkanes :
- Research on the combustion kinetics of n-propylcyclohexane, a compound similar to N-Cyclohexanecarbonyltetradecylamine, contributes to a better understanding of combustion processes in gasoline, aviation, and diesel fuels. This study covered a wide range of conditions and provided insights into the combustion behavior of such compounds (Ahmed et al., 2021).
Application in Molecular Composites :
- The synthesis and properties of hydrocarbon polymers containing cyclohexane rings, similar in structure to this compound, have shown dramatic improvements in thermal stability, chemical stability, and mechanical strength. These findings have significant implications for material science and the development of new polymers (Natori, 2002).
Degradation by Sulfate-Reducing Bacteria :
- Cyclohexane, a compound structurally related to this compound, has been studied for its biodegradation in anoxic marine sediments. An enrichment culture of sulfate-reducing bacteria capable of degrading cyclohexane was obtained, offering insights into the environmental fate and bioremediation potential of such compounds (Jaekel et al., 2015).
Analytical Characterization of Arylcyclohexylamines :
- Analytical characterizations of arylcyclohexylamines, a class of compounds related to this compound, were conducted. These studies aid in the identification of new psychoactive substances and contribute to forensic and legislative challenges (Wallach et al., 2016).
Mechanism of Action
Target of Action
N-Cyclohexanecarbonyltetradecylamine is an analog of a selective acidic PEAase inhibitor . The primary target of this compound is the acidic PEAase , an enzyme that promotes the hydrolysis of palmitoylethanolamide . This enzyme plays a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes.
Mode of Action
The compound interacts with its target, the acidic PEAase, by inhibiting its activity . This inhibition prevents the hydrolysis of palmitoylethanolamide, a putative endogenous anti-inflammatory substance . As a result, the levels of palmitoylethanolamide in the system may increase, potentially enhancing its biological activity.
Biochemical Pathways
The inhibition of acidic PEAase by this compound affects the endocannabinoid system . This system is involved in various physiological processes, including pain sensation, mood, and memory. The compound’s action can potentiate the intrinsic biological activity of endocannabinoids, which are neurotransmitters that bind to cannabinoid receptors in the brain .
Pharmacokinetics
Its formulation as a crystalline solid suggests that it may be administered orally or intravenously. Its bioavailability would depend on factors such as its solubility, stability, and the presence of transport proteins.
Result of Action
The inhibition of acidic PEAase by this compound can lead to an increase in the levels of palmitoylethanolamide . This increase may potentiate the biological activity of endocannabinoids, leading to enhanced neurotransmission . .
Biochemical Analysis
Biochemical Properties
N-Cyclohexanecarbonyltetradecylamine is known to interact with various enzymes and proteins. It potentiates the intrinsic biological activity of endocannabinoids . This potentiation is ascribed either to inhibition of AEA reuptake into neurons, or inhibition of fatty acid amide hydrolase (FAAH) within the neurons .
Cellular Effects
The specific effects of this compound on various types of cells and cellular processes are not fully documented. Given its role in potentiating the activity of endocannabinoids, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with biomolecules. It inhibits the reuptake of AEA into neurons and inhibits FAAH within the neurons . These interactions can lead to changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings, including its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies, have not been fully documented .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not fully documented .
Metabolic Pathways
This compound is involved in the metabolic pathways of endocannabinoids . It interacts with enzymes such as FAAH and may affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not fully documented .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are not fully documented .
properties
| { "Design of the Synthesis Pathway": "The synthesis of N-Cyclohexanecarbonyltetradecylamine can be achieved by reacting cyclohexanecarbonyl chloride with tetradecylamine in the presence of a base such as triethylamine. The reaction will result in the formation of the desired product, which can be isolated and purified using standard techniques.", "Starting Materials": ["Cyclohexanecarbonyl chloride", "Tetradecylamine", "Triethylamine"], "Reaction": [ "Step 1: Dissolve tetradecylamine in a suitable solvent such as dichloromethane or chloroform.", "Step 2: Add cyclohexanecarbonyl chloride to the reaction mixture slowly while stirring under an inert atmosphere.", "Step 3: Add triethylamine dropwise to the reaction mixture to act as a base and facilitate the reaction.", "Step 4: Allow the reaction to proceed for several hours at room temperature or under reflux.", "Step 5: Quench the reaction by adding water to the reaction mixture and extract the product with an organic solvent such as diethyl ether or ethyl acetate.", "Step 6: Purify the product by column chromatography or recrystallization.", "Step 7: Characterize the product using standard techniques such as NMR spectroscopy and mass spectrometry to confirm its identity." ] } | |
CAS RN |
1215071-05-8 |
Molecular Formula |
C21H41NO |
Molecular Weight |
323.6 |
InChI |
InChI=1S/C21H41NO/c1-2-3-4-5-6-7-8-9-10-11-12-16-19-22-21(23)20-17-14-13-15-18-20/h20H,2-19H2,1H3,(H,22,23) |
InChI Key |
MIHNEWQWEUOBSN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCNC(=O)C1CCCCC1 |
synonyms |
N-tetradecyl-cyclohexanecarboxamide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4',5'-Bis(1,3,2-dithiarsolan-2-yl)-2',7'-difluoro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B569312.png)
![(3beta,5Z,7E,24R)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-24-hydroxy-9,10-secochola-5,7,10(19)-triene](/img/structure/B569313.png)


![Acetic acid;ethyl-[ethyl(dihydroxy)silyl]oxy-dihydroxysilane](/img/structure/B569321.png)


![4-Bromo-2-methylbenzo[d]thiazole](/img/structure/B569329.png)